molecular formula C20H15NS3 B12590662 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline CAS No. 651031-59-3

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline

Cat. No.: B12590662
CAS No.: 651031-59-3
M. Wt: 365.5 g/mol
InChI Key: GJSXBJNZWALUND-UHFFFAOYSA-N
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Description

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline is an organic compound with a complex structure that includes thiophene rings and an aniline group.

Preparation Methods

The synthesis of 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve similar steps but are optimized for scale, yield, and cost-effectiveness. These methods often use continuous flow reactors and automated systems to ensure consistency and efficiency.

Chemical Reactions Analysis

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reducing agents such as lithium aluminum hydride can be used to reduce the compound, potentially altering the thiophene rings or the ethenyl group.

    Substitution: The compound can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used. .

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction could lead to the formation of simpler hydrocarbons.

Scientific Research Applications

4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline has several scientific research applications:

Mechanism of Action

The mechanism by which 4-[2-(2,5-Dithiophen-2-ylthiophen-3-yl)ethenyl]aniline exerts its effects involves its interaction with molecular targets through its electronic properties. The thiophene rings and the ethenyl group can participate in π-π interactions and electron transfer processes. These interactions can influence various pathways, including those involved in electronic conduction and chemical reactivity .

Properties

CAS No.

651031-59-3

Molecular Formula

C20H15NS3

Molecular Weight

365.5 g/mol

IUPAC Name

4-[2-(2,5-dithiophen-2-ylthiophen-3-yl)ethenyl]aniline

InChI

InChI=1S/C20H15NS3/c21-16-9-6-14(7-10-16)5-8-15-13-19(17-3-1-11-22-17)24-20(15)18-4-2-12-23-18/h1-13H,21H2

InChI Key

GJSXBJNZWALUND-UHFFFAOYSA-N

Canonical SMILES

C1=CSC(=C1)C2=CC(=C(S2)C3=CC=CS3)C=CC4=CC=C(C=C4)N

Origin of Product

United States

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